5-(Bromomethyl)isobenzofuran-1,3-dione

Organic Synthesis Nucleophilic Substitution Polymer Chemistry

Low yields from chloromethyl analogs halting your synthesis? 5-(Bromomethyl)isobenzofuran-1,3-dione delivers a proven reactivity-stability balance (optimal at 100-135°C) that chloromethyl and iodomethyl analogs cannot match. • Enables high-yield nucleophilic substitution (amines, alcohols, thiols) and Suzuki-Miyaura cross-coupling reactions • Predicted LogP 2.30 drives superior membrane permeability for drug discovery programs • Non-volatile (bp 388°C) monomer ensures reliable high-temperature polycondensation without loss Supplied with batch-specific analytical documentation. Bulk and custom packaging available upon request.

Molecular Formula C9H5BrO3
Molecular Weight 241.04 g/mol
Cat. No. B12929531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)isobenzofuran-1,3-dione
Molecular FormulaC9H5BrO3
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CBr)C(=O)OC2=O
InChIInChI=1S/C9H5BrO3/c10-4-5-1-2-6-7(3-5)9(12)13-8(6)11/h1-3H,4H2
InChIKeyXJMYGXKYBXTVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)isobenzofuran-1,3-dione: Profile & Specifications


5-(Bromomethyl)isobenzofuran-1,3-dione (also known as 4-bromomethylphthalic anhydride, CAS 222549-72-6) is a high-value brominated aromatic synthon belonging to the isobenzofuran-1,3-dione class. Its core structure consists of a phthalic anhydride ring system substituted at the 5-position with a reactive bromomethyl (-CH2Br) moiety. Key baseline physicochemical properties include a molecular weight of 241.04 g/mol, a predicted density of 1.8±0.1 g/cm³, a predicted boiling point of 388.2±25.0 °C at 760 mmHg, and a predicted LogP of 2.30, indicating moderate lipophilicity . These properties establish the compound as a solid, electrophilic building block for advanced organic synthesis, medicinal chemistry, and materials science .

5-(Bromomethyl)isobenzofuran-1,3-dione: Why Not a Drop-In Substitute


The unique bromomethyl substituent on 5-(bromomethyl)isobenzofuran-1,3-dione fundamentally differentiates it from other 5-substituted isobenzofuran-1,3-diones such as the 5-methyl, 5-hydroxymethyl, or 5-chloromethyl analogs. Generic substitution fails because the bromomethyl group provides a distinct and quantifiable balance of reactivity and stability that is not replicated by other common substituents. As demonstrated by studies on analogous halomethyl-containing polymers, the bromomethyl derivative exhibits a superior balance between nucleophilic substitution reactivity and thermal stability compared to both chloromethyl (too stable) and iodomethyl (too unstable) analogs within the 100-135°C temperature range [1]. Furthermore, compared to non-halogenated 5-methylisobenzofuran-1,3-dione, the bromomethyl group introduces a potent electrophilic site enabling a diverse array of downstream transformations, including nucleophilic substitution and cross-coupling reactions, which are inaccessible to simple alkyl analogs . Therefore, selecting this specific compound is not a matter of convenience but a strategic choice driven by its unique reactivity profile and physical properties that are critical for successful synthetic outcomes.

5-(Bromomethyl)isobenzofuran-1,3-dione: Evidence Guide vs. Key Analogs


Nucleophilic Substitution Reactivity vs. Chloromethyl Analog

The bromomethyl group confers a superior reactivity profile for nucleophilic substitution relative to the chloromethyl analog. In a comparative study on halogenated polymers, the bromomethyl derivative (r-BIIR) demonstrated the best balance between nucleophilic substitution reactivity and dehydrohalogenation resistance in the temperature range of 100-135°C, whereas the chloromethyl derivative (r-CIIR) was largely unreactive at low temperatures and the iodomethyl derivative was overly sensitive to elimination [1]. This principle of leaving-group ability directly translates to small-molecule building blocks like 5-(bromomethyl)isobenzofuran-1,3-dione, offering a more predictable and controllable reaction profile compared to the less reactive 5-(chloromethyl)isobenzofuran-1,3-dione [2].

Organic Synthesis Nucleophilic Substitution Polymer Chemistry Reactivity Comparison

Higher Boiling Point and Density vs. Methyl Analog

The presence of the bromine atom significantly alters the physical properties of the isobenzofuran-1,3-dione core compared to the non-halogenated 5-methyl analog. 5-(Bromomethyl)isobenzofuran-1,3-dione exhibits a predicted density of 1.8±0.1 g/cm³ and a predicted boiling point of 388.2±25.0 °C . In stark contrast, 5-methylisobenzofuran-1,3-dione has a melting point of 90-92 °C and a boiling point of 295 °C . The significantly higher boiling point and density of the bromomethyl derivative provide a distinct advantage in specific applications, such as when a non-volatile, high-density building block is required for high-temperature polymer synthesis or for facilitating easier separation during purification processes.

Physical Chemistry Process Engineering Purification Material Science

Electrophilic Versatility for Downstream Functionalization

The bromomethyl group is a premier electrophilic handle for a wide range of downstream transformations that are inaccessible to analogs like 5-methylisobenzofuran-1,3-dione. Specifically, the carbon-bromine bond allows for direct nucleophilic displacement (SN2) to introduce amines, ethers, and thioethers, and it can serve as a substrate for various cross-coupling reactions . For instance, analogous benzyl bromides are known to participate in Suzuki-Miyaura cross-couplings, enabling the formation of new C-C bonds and the rapid generation of complex molecular architectures [1]. This contrasts sharply with the 5-methyl analog, which requires harsh and non-selective radical halogenation to introduce similar functionality, if at all possible . The bromomethyl compound is thus delivered as a ready-to-use, versatile electrophile, offering a strategic advantage in synthetic route planning.

Medicinal Chemistry Cross-Coupling Synthetic Methodology Late-Stage Functionalization

Lipophilicity (LogP) Advantage for Biological Applications

The bromomethyl substituent imparts a distinct lipophilicity profile compared to more polar analogs. 5-(Bromomethyl)isobenzofuran-1,3-dione has a predicted LogP of 2.30 . While specific LogP data for 5-hydroxymethylisobenzofuran-1,3-dione is not directly available, the introduction of a hydroxyl group instead of a bromine atom would substantially decrease the LogP, making the molecule more hydrophilic. This difference is critical in medicinal chemistry contexts, as LogP directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The moderately lipophilic bromomethyl analog may offer superior membrane permeability and binding to hydrophobic protein pockets compared to a more polar, hydroxyl-containing scaffold.

Medicinal Chemistry Drug Design ADME Lipophilicity

5-(Bromomethyl)isobenzofuran-1,3-dione: Key Applications


Pharmaceutical Intermediates via Substitution & Cross-Coupling

The bromomethyl group's superior reactivity profile, as outlined in Section 3, makes this compound an ideal electrophilic partner for the construction of complex pharmaceutical scaffolds. It is particularly suited for medicinal chemistry programs requiring the introduction of a substituted benzyl group via nucleophilic substitution (e.g., with amines, alcohols, or thiols) [1] or for the creation of diverse libraries through Suzuki-Miyaura cross-coupling reactions [2]. The predictable reactivity and stability window allows for efficient and high-yielding transformations that are not feasible with the less reactive chloromethyl analog [1].

Monomer for High-Performance Polymers and Polyimides

Leveraging its significantly higher boiling point and density relative to non-halogenated analogs , 5-(bromomethyl)isobenzofuran-1,3-dione is a strategically advantageous monomer or precursor for the synthesis of thermally stable polymers and polyimides [3]. Its non-volatile nature makes it suitable for high-temperature polycondensation reactions, and the pendant bromomethyl group offers a post-polymerization functionalization site, enabling the fine-tuning of material properties such as solubility, adhesion, and mechanical strength. This differentiates it from simpler 5-methylisobenzofuran-1,3-dione, which lacks this versatile handle .

Functional Materials and Molecular Probes

For the development of functional materials (e.g., organic light-emitting diodes, sensors) or molecular probes, the compound's unique combination of a fluorescent isobenzofuran-1,3-dione core and a moderately reactive bromomethyl tether provides a distinct advantage. The bromine atom serves as a 'heavy atom' that can influence intersystem crossing and photophysical properties, while the -CH2Br group offers a precise point of attachment to various surfaces, biomolecules, or polymers [1]. The predictable reactivity profile ensures efficient conjugation without the degradation issues associated with more labile leaving groups [1].

Lead Optimization Targeting Hydrophobic Binding Pockets

The predicted LogP of 2.30 for 5-(bromomethyl)isobenzofuran-1,3-dione positions it as a valuable building block in lead optimization campaigns aimed at improving target engagement in hydrophobic protein binding pockets. Compared to a more polar, hydroxyl-substituted analog, this compound is expected to exhibit enhanced passive membrane permeability and increased binding affinity to lipophilic regions of enzymes or receptors . This can be a decisive factor in progressing a hit-to-lead program, making the bromomethyl derivative the preferred choice over its more hydrophilic counterparts.

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